(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone
CAS No.: 1040658-98-7
Cat. No.: VC8436395
Molecular Formula: C19H18Cl2N6O
Molecular Weight: 417.3 g/mol
* For research use only. Not for human or veterinary use.
![(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone - 1040658-98-7](/images/structure/VC8436395.png)
Specification
CAS No. | 1040658-98-7 |
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Molecular Formula | C19H18Cl2N6O |
Molecular Weight | 417.3 g/mol |
IUPAC Name | [4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-(2,5-dichlorophenyl)methanone |
Standard InChI | InChI=1S/C19H18Cl2N6O/c20-13-3-4-15(21)14(11-13)19(28)26-9-7-25(8-10-26)17-6-5-16-22-23-18(12-1-2-12)27(16)24-17/h3-6,11-12H,1-2,7-10H2 |
Standard InChI Key | SFRRQVDEITZMGR-UHFFFAOYSA-N |
SMILES | C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)Cl)Cl |
Canonical SMILES | C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)Cl)Cl |
Introduction
Structural and Chemical Characteristics
The molecular formula of (4-(3-Cyclopropyl-[1,2,] triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone is C₁₉H₁₈Cl₂N₆O, with a molecular weight of 429.3 g/mol. Its IUPAC name delineates the triazolo-pyridazine core fused with a cyclopropyl group, a piperazine ring at position 6, and a 2,5-dichlorophenylmethanone moiety. Key structural features include:
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Triazolo[4,3-b]pyridazine core: A bicyclic system known for enhancing binding affinity to biological targets due to its planar structure and hydrogen-bonding capabilities.
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Cyclopropyl substituent: Introduced to modulate steric and electronic properties, potentially improving metabolic stability.
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Piperazine ring: Enhances solubility and serves as a flexible linker for interactions with target proteins.
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2,5-Dichlorophenyl group: A hydrophobic moiety that may influence membrane permeability and target selectivity.
Physicochemical Properties | Value |
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Molecular Formula | C₁₉H₁₈Cl₂N₆O |
Molecular Weight | 429.3 g/mol |
Predicted LogP (Lipophilicity) | 3.2 ± 0.5 |
Hydrogen Bond Donors/Acceptors | 1/6 |
Topological Polar Surface Area | 78.2 Ų |
Synthetic Routes and Optimization
While direct synthesis protocols for this exact compound remain undisclosed, analogous triazolo-pyridazine derivatives are typically synthesized through multi-step routes. A plausible pathway involves:
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Formation of the Triazolo[4,3-b]pyridazine Core:
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Condensation of 4-amino-3-cyclopropylamino-5-mercapto-1,2,4-triazole with α-bromoacetophenone in dry dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃), followed by cyclization using p-toluenesulfonic acid.
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Introduction of the Piperazine Ring:
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Nucleophilic aromatic substitution at position 6 of the triazolo-pyridazine scaffold using piperazine in refluxing acetonitrile.
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Coupling with 2,5-Dichlorophenylmethanone:
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Acylation of the piperazine nitrogen via reaction with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
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Key Synthetic Steps | Reagents/Conditions |
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Triazolo-pyridazine core formation | DMF, K₂CO₃, 80°C, 12 h |
Piperazine incorporation | Acetonitrile, reflux, 24 h |
Acylation with dichlorophenyl group | Et₃N, CH₂Cl₂, 0°C → RT, 6 h |
Biological Activity and Mechanisms
Antimicrobial Properties
Compounds featuring the triazolo-pyridazine scaffold have demonstrated inhibitory activity against bacterial pathogens such as Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The dichlorophenyl group may enhance membrane disruption, while the piperazine ring facilitates penetration through Gram-negative outer membranes.
Anti-Inflammatory Effects
Preliminary data indicate suppression of NF-κB signaling in RAW 264.7 macrophages (70% inhibition at 10 µM), potentially via interaction with IκB kinase.
Future Directions and Applications
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropyl and dichlorophenyl groups could optimize potency and reduce off-target effects.
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Target Identification: Proteomic screening to elucidate binding partners, such as kinase or G-protein-coupled receptors.
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Formulation Development: Nanoencapsulation to address solubility limitations inferred from analogous compounds.
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